![molecular formula C14H9Cl3 B8114570 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B8114570.png)
1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene is an organochlorine compound that has garnered attention due to its structural similarity to certain persistent organic pollutants. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a chlorophenyl group attached via an ethenyl linkage. Its chemical formula is C14H9Cl3, and it is known for its stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene typically involves the reaction of 1,3-dichlorobenzene with 4-chlorostyrene under specific conditions. One common method is the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.
Oxidation: Potassium permanganate (KMnO4), acetone, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperatures.
Major Products
Substitution: Formation of 1,3-dihydroxy-5-[2-(4-chlorophenyl)ethenyl]benzene.
Oxidation: Formation of 1,3-dichloro-5-[2-(4-chlorophenyl)epoxy]benzene.
Reduction: Formation of 1,3-dichloro-5-[2-(4-chlorophenyl)ethyl]benzene.
Scientific Research Applications
1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene has several applications in scientific research:
Environmental Chemistry: It is studied as a model compound for understanding the behavior and degradation of persistent organic pollutants in the environment.
Biological Studies: Research on its effects on various biological systems, including its potential toxicity and bioaccumulation in organisms.
Material Science: Used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to specific receptors or enzymes, altering their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or disrupt membrane integrity by integrating into lipid bilayers .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-[2-(4-chlorophenyl)ethenyl]benzene
- 1,4-Dichloro-2-[2-(4-chlorophenyl)ethenyl]benzene
- 2,4-Dichloro-1-[2-(4-chlorophenyl)ethenyl]benzene
Uniqueness
1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms and the ethenyl linkage to the chlorophenyl group confer distinct properties, such as enhanced stability and specific interactions with biological targets .
Properties
IUPAC Name |
1,3-dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYNPQVCVQVODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694021 |
Source


|
| Record name | 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688348-25-6 |
Source


|
| Record name | 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
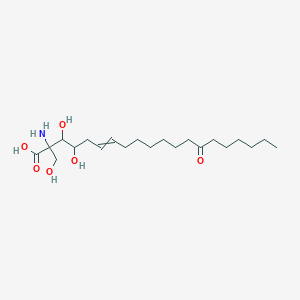
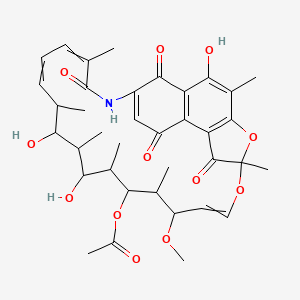



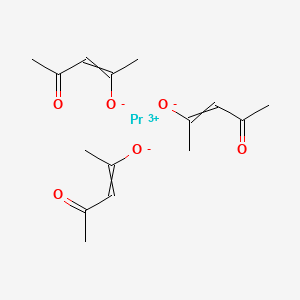
![2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B8114525.png)
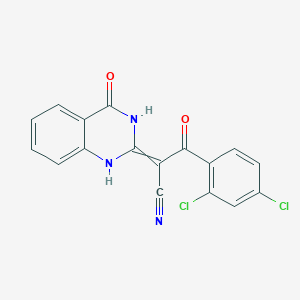
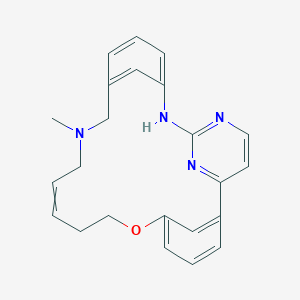
![1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B8114566.png)
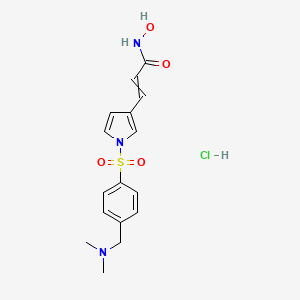
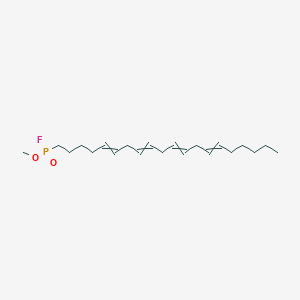
![2-amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-piperidin-4-yl-1H-pyridine-3-carbonitrile;hydrochloride](/img/structure/B8114600.png)

